molecular formula C13H15N3O3S B13362321 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13362321
M. Wt: 293.34 g/mol
InChI Key: QVDHDCSNEVYOFV-UHFFFAOYSA-N
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Description

2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a cyano group, a methylthio group, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the cyanoacetylation of amines. This process can be carried out using different methods:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The cyano and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, amines, and thiol derivatives, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the cyano and methylthio groups, along with the nicotinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

[2-[2-cyanoethyl(methyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H15N3O3S/c1-16(8-4-6-14)11(17)9-19-13(18)10-5-3-7-15-12(10)20-2/h3,5,7H,4,8-9H2,1-2H3

InChI Key

QVDHDCSNEVYOFV-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)COC(=O)C1=C(N=CC=C1)SC

Origin of Product

United States

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